molecular formula C15H11Cl2NO3 B11178694 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate

2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate

Cat. No.: B11178694
M. Wt: 324.2 g/mol
InChI Key: KOLFCZQWZQCTPA-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate is an organic compound with the molecular formula C15H11Cl2NO3 It is known for its unique chemical structure, which includes a dichlorophenyl group and a carbamoyl group attached to a phenyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 2,4-dichloroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with phenyl acetate to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl acetate derivatives .

Scientific Research Applications

2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetic acid
  • 2-(Carboxymethyl)-N-(2,4-dichlorophenyl)benzamide
  • 2-(Carboxymethyl)-2’,4’-dichlorobenzanilide

Uniqueness

2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

[2-[(2,4-dichlorophenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C15H11Cl2NO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20)

InChI Key

KOLFCZQWZQCTPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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